molecular formula C12H17NO2 B131173 (2S)-2-Amino-3-(2,4,6-trimethylphenyl)propanoic acid CAS No. 146277-47-6

(2S)-2-Amino-3-(2,4,6-trimethylphenyl)propanoic acid

Cat. No. B131173
M. Wt: 207.27 g/mol
InChI Key: CRNOZLNQYAUXRK-NSHDSACASA-N
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Description

“(2S)-2-Amino-3-(2,4,6-trimethylphenyl)propanoic acid” is an amino acid derivative. It has an amino group (-NH2), a carboxylic acid group (-COOH), and a phenyl group (a six-membered carbon ring) with three methyl groups (-CH3) attached at the 2nd, 4th, and 6th positions .


Molecular Structure Analysis

The molecular structure of this compound would consist of a propanoic acid backbone with an amino group at the 2nd carbon and a 2,4,6-trimethylphenyl group at the 3rd carbon .


Chemical Reactions Analysis

As an amino acid derivative, this compound could participate in reactions typical of amino acids, such as peptide bond formation. The phenyl ring could also undergo electrophilic aromatic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. The presence of the amino and carboxylic acid groups would make it polar and capable of forming hydrogen bonds . The phenyl ring would contribute to its aromaticity .

Scientific Research Applications

Radiotracer Applications in Multiple Sclerosis and Inflammatory Diseases

A study by Brier et al. (2022) explored the use of a radiotracer, specifically 3-((2-fluoro-4-(5-(2′-methyl-2-(trifluoromethyl)-[1,1′-biphenyl]-4-yl)-1,2,4-oxadiazol-3-yl)benzyl)(methyl-11C)amino)propanoic acid (11C-CS1P1), targeting sphingosine-1-phosphate receptor 1 (S1PR1). S1PR1 plays a critical role in multiple sclerosis and other conditions. The study focused on the safety, dosimetry, and characteristics of 11C-CS1P1, noting its high specificity to S1PR1 and its promising results in animal models of inflammatory diseases. The study showed no adverse events, with liver identified as the critical organ from dosimetry analysis. The brain uptake of the radiotracer correlated well with regional S1PR1 RNA expression, supporting the use of 11C-CS1P1 for evaluating inflammation in human clinical populations (Brier et al., 2022).

Biomarker Applications in Nutritional Research

Zhu et al. (2014) investigated alkylresorcinol metabolites, specifically 3,5-dihydroxybenzoic acid (3,5-DHBA) and 3-(3,5-dihydroxyphenyl)propanoic acid (3,5-DHPPA), as potential biomarkers for whole-grain wheat and rye intake. The study identified 10 alkylresorcinol metabolites in mice and humans, including 3 phenolic acids and their phase II conjugates. It found two novel metabolites, 5-(3,5-dihydroxyphenyl)pentanoic acid (3,5-DHPPTA) and 2-(3,5-dihydroxybenzamido)acetic acid (3,5-DHBA glycine), proposing them as potential biomarkers for increased accuracy in recording whole-grain wheat and rye intake in epidemiologic studies (Zhu et al., 2014).

Clinical Applications in Alzheimer Disease

Aisen et al. (2006) conducted a study on 3-amino-1-propanesulfonic acid (3APS), which binds to amyloid β (Aβ), a toxic protein in Alzheimer disease. The study was a randomized, double-blind, placebo-controlled Phase II trial assessing the safety, tolerability, and pharmacokinetic/pharmacodynamic effect of 3APS. Results showed that 3APS was well-tolerated, crossed the blood–brain barrier, and reduced CSF Aβ42 levels after 3 months of treatment, suggesting its potential as a disease-modifying treatment for Alzheimer disease (Aisen et al., 2006).

Treatment of Phenylketonuria

Matalon et al. (2006) explored the use of large neutral amino acids (LNAAs) in the treatment of phenylketonuria (PKU), aiming to decrease the influx of phenylalanine to the brain. The study found that the formula used in mouse experiments was effective in reducing blood phenylalanine concentration by about 50%. Preliminary data from human subjects treated with LNAAs also showed a significant decrease in elevated blood phenylalanine, indicating the potential of LNAAs in treating PKU (Matalon et al., 2006).

properties

IUPAC Name

(2S)-2-amino-3-(2,4,6-trimethylphenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO2/c1-7-4-8(2)10(9(3)5-7)6-11(13)12(14)15/h4-5,11H,6,13H2,1-3H3,(H,14,15)/t11-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRNOZLNQYAUXRK-NSHDSACASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)CC(C(=O)O)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(C(=C1)C)C[C@@H](C(=O)O)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2S)-2-Amino-3-(2,4,6-trimethylphenyl)propanoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2S)-2-Amino-3-(2,4,6-trimethylphenyl)propanoic acid
Reactant of Route 2
(2S)-2-Amino-3-(2,4,6-trimethylphenyl)propanoic acid
Reactant of Route 3
(2S)-2-Amino-3-(2,4,6-trimethylphenyl)propanoic acid
Reactant of Route 4
(2S)-2-Amino-3-(2,4,6-trimethylphenyl)propanoic acid
Reactant of Route 5
(2S)-2-Amino-3-(2,4,6-trimethylphenyl)propanoic acid
Reactant of Route 6
(2S)-2-Amino-3-(2,4,6-trimethylphenyl)propanoic acid

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